N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 889948-57-6
Cat. No.: VC14618456
Molecular Formula: C26H20N6O4S
Molecular Weight: 512.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889948-57-6 |
|---|---|
| Molecular Formula | C26H20N6O4S |
| Molecular Weight | 512.5 g/mol |
| IUPAC Name | N-(4-methoxy-2-nitrophenyl)-2-[(4-phenyl-5-quinolin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C26H20N6O4S/c1-36-19-12-14-21(23(15-19)32(34)35)28-24(33)16-37-26-30-29-25(31(26)18-8-3-2-4-9-18)22-13-11-17-7-5-6-10-20(17)27-22/h2-15H,16H2,1H3,(H,28,33) |
| Standard InChI Key | IBTIAJHKBFDPGF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=NC5=CC=CC=C5C=C4)[N+](=O)[O-] |
Introduction
N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a methoxy and nitro substituent on the phenyl ring, a triazole moiety, and a sulfanyl linkage. The presence of these groups suggests that it may interact with various biological targets through hydrogen bonding and hydrophobic interactions.
Structural Features
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Methoxy Group: Enhances lipophilicity, which can improve cellular uptake.
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Nitro Group: May play a role in reactivity and interaction with biological targets.
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Triazole Moiety: Known for its stability and ability to participate in biological interactions.
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Sulfanyl Linkage: Provides a site for potential modification or interaction.
Synthesis
The synthesis of this compound typically involves multiple steps, including reactions that form the triazole ring and introduce the sulfanyl linkage. Common reagents used in such syntheses include hydrogen peroxide for oxidation, catalytic hydrogenation or metal hydrides like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Biological Activity
The biological activity of N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may include:
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Antimicrobial Properties: Potential to inhibit microbial growth.
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Antifungal Properties: Possible activity against fungal pathogens.
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Anticancer Properties: May inhibit specific enzymes or receptors involved in cancer pathways.
The quinoline moiety in the compound could enhance its bioactivity by providing additional binding sites or increasing lipophilicity, which can improve cellular uptake.
Potential Applications
This compound has potential applications in drug development, particularly as a lead compound for designing new pharmaceuticals targeting diseases such as cancer or infections caused by resistant pathogens. Its unique structure may also allow it to act as a molecular probe in biochemical studies.
Interaction Studies
Interaction studies involving this compound could focus on its binding affinity to specific enzymes or receptors relevant to therapeutic targets. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking studies could be employed to elucidate these interactions at the molecular level.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. These include other triazole-based compounds and quinoline derivatives, which have shown various biological activities.
Data Table: Potential Biological Activities
| Biological Activity | Potential Mechanism | Relevance |
|---|---|---|
| Antimicrobial | Inhibition of microbial enzymes | Treatment of infections |
| Antifungal | Disruption of fungal cell wall | Treatment of fungal infections |
| Anticancer | Inhibition of cancer-related enzymes or receptors | Cancer therapy |
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